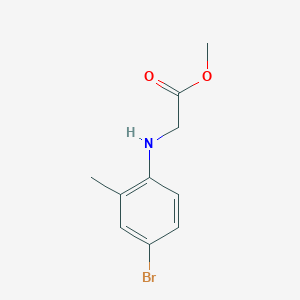

Methyl (4-bromo-2-methylphenyl)glycinate

Description

Methyl (4-bromo-2-methylphenyl)glycinate is a glycine derivative featuring a 4-bromo-2-methylphenyl group attached to the glycine backbone via an ester linkage. This compound is primarily utilized in synthetic organic chemistry, particularly in the preparation of heterocyclic frameworks. For example, it reacts with Bredereck’s reagent to form intermediates for Z-configuration propenoates, achieving high yields (up to 94%) in heterocyclic synthesis pathways . The bromine atom and methyl substituent on the aromatic ring influence its electronic and steric properties, making it a versatile building block for complex molecules.

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

methyl 2-(4-bromo-2-methylanilino)acetate |

InChI |

InChI=1S/C10H12BrNO2/c1-7-5-8(11)3-4-9(7)12-6-10(13)14-2/h3-5,12H,6H2,1-2H3 |

InChI Key |

DNTMJLLFSJJTBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-bromo-2-methylphenyl)glycinate typically involves the esterification of glycine with 4-bromo-2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that maintain optimal reaction conditions, ensuring high yield and purity of the final product. The process is designed to be scalable and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-bromo-2-methylphenyl)glycinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or sodium cyanide in ethanol.

Major Products Formed

Oxidation: 4-bromo-2-methylbenzoic acid.

Reduction: 4-bromo-2-methylbenzyl alcohol.

Substitution: 4-hydroxy-2-methylphenylglycinate, 4-cyano-2-methylphenylglycinate, or 4-amino-2-methylphenylglycinate.

Scientific Research Applications

Methyl (4-bromo-2-methylphenyl)glycinate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (4-bromo-2-methylphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The bromine atom and the glycine moiety play crucial roles in binding to the active site of the target molecule, thereby modulating its activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl (4-bromo-2-methylphenyl)glycinate with structurally related glycinate derivatives:

*Calculated based on formula C₁₀H₁₀BrNO₂.

Key Observations:

- The methyl group at the 2-position introduces steric hindrance, affecting reaction pathways and selectivity, unlike the unsubstituted phenyl group in 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid .

- Functional Groups: Ester vs. Sulfonamide: The ester group in this compound is more reactive in nucleophilic acyl substitution compared to the sulfonamide group in 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid, which is stabilized by resonance . Phosphonate in Glyphosate: Glyphosate derivatives (e.g., glyphosate-isopropylammonium) feature a phosphonomethyl group, enabling herbicidal activity via enzyme inhibition, unlike the non-phosphorylated glycinate esters .

Biological Activity

Methyl (4-bromo-2-methylphenyl)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of glycine, featuring a brominated aromatic ring. The structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with biological systems, particularly in enzyme inhibition and antimicrobial activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, it was found that compounds with similar structures showed varying degrees of activity against bacterial strains, including multidrug-resistant pathogens.

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| 5a | 50 mg/mL | 100 mg/mL |

| 5b | 25 mg/mL | 50 mg/mL |

| 5c | 12.5 mg/mL | 25 mg/mL |

| 5d | 6.25 mg/mL | 12.5 mg/mL |

The results indicate that the compound 5d is the most potent in the series, suggesting that modifications to the brominated aromatic structure can enhance biological activity .

2. Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It interacts with various enzymes, potentially acting as a competitive inhibitor. For instance, studies have shown that similar compounds can inhibit phosphomannomutase/phosphoglucomutase (PMM/PGM), which are critical for carbohydrate metabolism .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Binding: The compound may bind to active sites of enzymes, blocking substrate access and inhibiting their function.

- Reactive Intermediates: The presence of the bromine atom can facilitate the formation of reactive intermediates that interact with cellular macromolecules, leading to antimicrobial effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against various strains of Salmonella typhi. The results demonstrated that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, indicating its potential as an alternative therapeutic agent .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity towards specific cancer cells while sparing normal cells, suggesting a targeted therapeutic potential .

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure. Key signals include:

- X-ray Crystallography : For absolute configuration determination, SHELX programs (e.g., SHELXL) refine crystal structures. ORTEP-III generates thermal ellipsoid diagrams to visualize molecular geometry .

Advanced: How can reaction conditions be optimized to improve enantiomeric purity in glycinate derivatives?

Methodological Answer :

Enantioselective synthesis requires chiral auxiliaries or catalysts. For example:

- Chiral Resolution : Use (R)- or (S)-phenylglycine methyl ester as a starting material to bias enantiomer formation .

- Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru-based) to racemize intermediates during coupling, enhancing enantiomeric excess (ee) .

- Analytical Validation : Monitor ee via chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model reaction pathways. Key parameters:

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents like DMF) on reaction kinetics .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Q. Methodological Answer :

- Multi-Technique Cross-Validation :

- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange broadening in glycinate esters .

Advanced: What are the structure-activity relationships (SAR) of glycinate esters in biological systems?

Q. Methodological Answer :

- Bioisosteric Replacement : Substituents like bromine enhance lipophilicity, impacting membrane permeability. For example, this compound may show improved blood-brain barrier penetration compared to non-halogenated analogs .

- Enantiomer-Specific Activity : (R)-enantiomers often exhibit higher binding affinity to targets like GABA receptors. Test enantiomers in vitro using radioligand assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.